Gentamicin X2
Gentamicin X2
Gentamicin X2 sulfate is one of several different components found in standard grade gentamicin. Gentamicin A, gentamicin B, gentamicin X2, and others are considered “minor components,” have little antimicrobial properties, and account for approximately 20% of standard grade gentamicin. The major components of gentamicin are members of the gentamicin C complex which account for up to 80% of standard grade gentamicin and possess higher antimicrobial properties. The minor gentamicin components (A, B, X2, etc) contain hydroxy groups in the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) ring. The gentamicin C complex does not have hydroxy groups at these locations. This structural difference is thought to account for the difference in antimicrobial activity between the minor (gentamicins A, B, X2, etc..) and the gentamicin C complex. Gentamicin X2 sulfate, is ≥98.0% gentamicin X2.
Brand Name:
Vulcanchem
CAS No.:
36889-17-5
VCID:
VC20771899
InChI:
InChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
SMILES:
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
Molecular Formula:
C19H38N4O10
Molecular Weight:
482.5 g/mol
Gentamicin X2
CAS No.: 36889-17-5
Cat. No.: VC20771899
Molecular Formula: C19H38N4O10
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Gentamicin X2 sulfate is one of several different components found in standard grade gentamicin. Gentamicin A, gentamicin B, gentamicin X2, and others are considered “minor components,” have little antimicrobial properties, and account for approximately 20% of standard grade gentamicin. The major components of gentamicin are members of the gentamicin C complex which account for up to 80% of standard grade gentamicin and possess higher antimicrobial properties. The minor gentamicin components (A, B, X2, etc) contain hydroxy groups in the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) ring. The gentamicin C complex does not have hydroxy groups at these locations. This structural difference is thought to account for the difference in antimicrobial activity between the minor (gentamicins A, B, X2, etc..) and the gentamicin C complex. Gentamicin X2 sulfate, is ≥98.0% gentamicin X2. |
---|---|
CAS No. | 36889-17-5 |
Molecular Formula | C19H38N4O10 |
Molecular Weight | 482.5 g/mol |
IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
Standard InChI | InChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 |
Standard InChI Key | HFLKNINDVFJPQT-ZFAMMYHGSA-N |
Isomeric SMILES | C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O |
SMILES | CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Canonical SMILES | CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Appearance | White powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator